molecular formula C25H25FN4O3 B2720985 1-Ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 1111025-88-7

1-Ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2720985
CAS No.: 1111025-88-7
M. Wt: 448.498
InChI Key: FVIXUSDWFDZRIX-UHFFFAOYSA-N
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Description

1-Ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4(1H)-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a piperidine ring, and an oxadiazole moiety. The presence of fluorine and methoxy groups further enhances its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps. The process begins with the preparation of the quinoline core, followed by the introduction of the piperidine ring and the oxadiazole moiety. Key reagents and catalysts are used to facilitate these reactions, including palladium catalysts for coupling reactions and specific solvents to maintain reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core and the oxadiazole moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products:

Scientific Research Applications

1-Ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-Ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the fluorine and methoxy groups enhances its binding affinity and specificity, making it a potent bioactive molecule.

Comparison with Similar Compounds

    1-Ethyl-6-fluoroquinolin-4(1H)-one: Shares the quinoline core but lacks the piperidine and oxadiazole moieties.

    3-(2-Methoxyphenyl)-1,2,4-oxadiazole: Contains the oxadiazole moiety but lacks the quinoline and piperidine rings.

    7-Piperidin-1-ylquinolin-4(1H)-one: Features the quinoline and piperidine rings but lacks the oxadiazole moiety.

Uniqueness: 1-Ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4(1H)-one is unique due to its combination of structural elements, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its reactivity and binding affinity, while the methoxy group contributes to its stability and solubility.

Properties

IUPAC Name

1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4O3/c1-3-29-15-18(25-27-24(28-33-25)16-9-5-6-10-22(16)32-2)23(31)17-13-19(26)21(14-20(17)29)30-11-7-4-8-12-30/h5-6,9-10,13-15H,3-4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIXUSDWFDZRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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